Palladium(II) iodide

Overview

Description

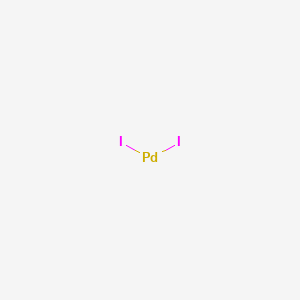

Palladium(II) iodide is an inorganic compound of palladium and iodine . It is commercially available, though less common than palladium(II) chloride, the usual entry point to palladium chemistry . It appears as black crystals .

Synthesis Analysis

Palladium(II) iodide can be obtained by treating a dilute solution of palladium in nitric acid with sodium iodide at 80 °C . The high-temperature polymorph α-palladium(II) iodide can be produced by reaction of the elements at temperature above 600 °C . Another method involves the formation of small spherical palladium(II) iodide nanoparticles through ligand exchange, in the presence of poly(vinyl pyrrolidone) in aqueous medium at room temperature .Molecular Structure Analysis

Palladium(II) iodide is an almost X-ray amorphous black powder . The α-modification has an orthorhombic crystal structure with the space group Pnmn .Chemical Reactions Analysis

Palladium(II) iodide is insoluble in water . It reacts with iodide giving PdI4^2− anion: PdI2 + 2I− → PdI4^2− . It finds use as a catalyst . Historically, the quantity of palladium in a solution may be determined gravimetrically by precipitation as palladium(II) iodide .Physical And Chemical Properties Analysis

Palladium(II) iodide has a molar mass of 360.229 g/mol . It appears as black crystals with a density of 6.003 g/cm^3 . It is insoluble in water .Scientific Research Applications

Catalyst in Chemical Reactions

Palladium(II) iodide is widely used as a catalyst in various chemical reactions . It has unique properties for C-C bond formation in reactions such as the Suzuki and Heck reactions .

Formation of Palladium Nanoparticles

Palladium(II) iodide can be used in the formation of palladium nanoparticles . These nanoparticles have attracted significant attention for applications such as fuel cells, hydrogen storage, and sensors for gases such as H2 and non-enzymatic glucose .

Environmental Remediation

Palladium nanoparticles, which can be derived from Palladium(II) iodide, are used in environmental treatment to abstract organic and heavy-metal pollutants such as Cr (VI) by converting them to Cr(III) .

Antibacterial Applications

In terms of biological activity, palladium nanoparticles were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .

Anticancer Applications

Palladium nanoparticles have also displayed anticancer activity against human breast cancer MCF7 .

Gravimetric Analysis

Historically, the quantity of palladium in a solution may be determined gravimetrically by precipitation as palladium(II) iodide .

Pharmaceutical Intermediates

Palladium(II) iodide is also used as pharmaceutical intermediates .

Iodide Compounds in Internal Medicine

Iodide compounds, including Palladium(II) iodide, are used in internal medicine .

Mechanism of Action

Target of Action

Palladium(II) iodide is an inorganic compound of palladium and iodine .

Mode of Action

Palladium(II) iodide reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.

Biochemical Pathways

Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .

Pharmacokinetics

It’s important to note that palladium(ii) iodide is insoluble in water , which could impact its bioavailability and distribution in biological systems.

Result of Action

Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .

Action Environment

The action of Palladium(II) iodide can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.

Safety and Hazards

Palladium(II) iodide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The formation of small spherical palladium(II) iodide nanoparticles and its use as a catalyst in various reactions opens up new avenues for research . The development of multinuclear catalysts, inspired by metalloenzymes with multinuclear metal complexes in their active sites, is a promising future direction .

properties

IUPAC Name |

diiodopalladium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUTDROYPGBMR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999090 | |

| Record name | Palladium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Hawley] | |

| Record name | Palladium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium(II) iodide | |

CAS RN |

7790-38-7 | |

| Record name | Palladium diiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium iodide (PdI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.